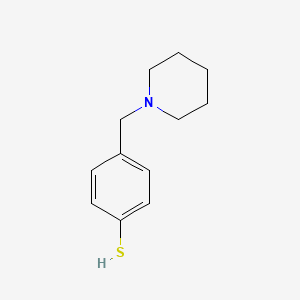

4-(Piperidin-1-ylmethyl)benzenethiol

Description

4-(Piperidin-1-ylmethyl)benzenethiol is a benzenethiol derivative featuring a piperidinylmethyl substituent at the para position of the benzene ring. The compound combines the aromatic thiol group with a bulky, nitrogen-containing piperidine moiety, which confers unique electronic and steric properties.

The piperidine group, a six-membered cyclic amine, introduces basicity and electron-donating capabilities, which may influence the compound’s reactivity, solubility, and intermolecular interactions. Its synthesis likely involves alkylation of benzenethiol with a piperidinylmethyl halide or similar intermediates, as seen in related compounds [1].

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJYMXSJERTAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Piperidin-1-ylmethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzenethiol moiety. Its structure can be represented as follows:

This compound's properties are influenced by the presence of the thiol (-SH) group, which is known for its reactivity and ability to form disulfide bonds.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

In these studies, the compound was tested for its ability to inhibit cell growth, with lower IC50 values indicating greater potency.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common fungal pathogens.

These findings highlight the potential of this compound in treating fungal infections.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The thiol group may play a crucial role in redox reactions, influencing cellular signaling pathways.

Case Studies

- Anticancer Study : A study published in MDPI explored the effects of this compound on HeLa cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations around 10 µM .

- Antibacterial Efficacy : Research conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, with an MIC of 50 µg/mL .

- Antifungal Properties : A comparative study demonstrated that the compound exhibited antifungal activity against Candida albicans, with an MIC of 30 µg/mL, suggesting its potential use in antifungal therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(Piperidin-1-ylmethyl)benzenethiol as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor cell proliferation and migration. For instance, derivatives of piperidine have shown effectiveness in targeting cancer cell lines through mechanisms such as inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | 19.9 - 75.3 | Apoptosis induction | |

| OVCAR-3 (Ovarian Cancer) | 7.9 - 92 | Inhibition of migration |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly against neurodegenerative diseases. Studies have indicated that similar piperidine derivatives can modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes linked to inflammatory processes. For example, it may act as an inhibitor of leukotriene A4 hydrolase (LTA4H), which is involved in the synthesis of pro-inflammatory mediators . This inhibition could be beneficial in treating conditions characterized by excessive inflammation.

Interaction with Biological Targets

The thiol group in this compound allows for covalent bonding with cysteine residues in proteins, potentially modulating their activity. This property is particularly useful in drug design where targeted interactions with specific proteins are desired.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials due to its unique chemical properties. Its ability to form stable thiol bonds makes it suitable for creating self-assembled monolayers (SAMs) on surfaces, which are valuable in sensors and electronic devices .

Photovoltaic Applications

Research has also explored the use of thiol-containing compounds in organic photovoltaic cells. The incorporation of this compound into polymer matrices has shown promise in enhancing charge transport properties due to its electron-donating characteristics .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications to the piperidine ring significantly enhanced their anticancer properties against breast and ovarian cancer cell lines. The results indicated that compounds with thiol groups exhibited stronger inhibitory effects compared to their non-thiol counterparts.

Case Study 2: Neuroprotection Mechanism

In a model of oxidative stress-induced neurotoxicity, derivatives similar to this compound were shown to reduce neuronal cell death by upregulating antioxidant defenses and downregulating pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Effects on Electronic and Surface Properties

a. Electron-Withdrawing Substituents

- Pentafluorobenzenethiol (PFBT) and 4-Fluorobenzenethiol (4-FBT): These derivatives feature fluorine substituents, which are strongly electron-withdrawing. They increase the work function of metal surfaces, making them ideal for p-channel organic thin-film transistors (TFTs) .

b. Electron-Donating Substituents

- 4-Methylbenzenethiol (MBT) and 4-(Dimethylamino)benzenethiol (DABT): The methyl and dimethylamino groups donate electrons, reducing work function for n-channel TFTs. The piperidinylmethyl group shares this electron-donating tendency but adds steric bulk, which may hinder surface packing or enhance stability in certain environments .

c. Bulky Substituents

- 4-(Trimethylsilyl)benzenethiol : The trimethylsilyl group is sterically bulky and electron-withdrawing due to silicon’s inductive effects. Compared to the piperidinylmethyl group, this substituent may reduce solubility in polar solvents but improve thermal stability .

Structural and Functional Comparisons

a. 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzenethiol (CAS 1443303-64-7)

This analog has a fluorine atom at the ortho position and a methylated piperidine ring. The fluorine introduces electronegativity, while the methyl group on piperidine increases steric hindrance. Compared to the target compound, this derivative may exhibit altered binding affinities in biological systems or modified surface adsorption properties .

b. 2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol This compound features an imidazoline ring, which is aromatic and basic. It serves as a synthetic intermediate, highlighting how heterocyclic substituents on benzenethiols can diversify applications in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.